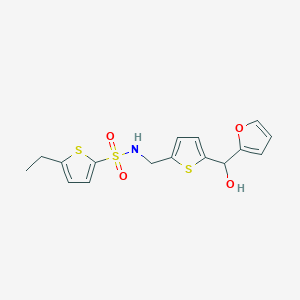

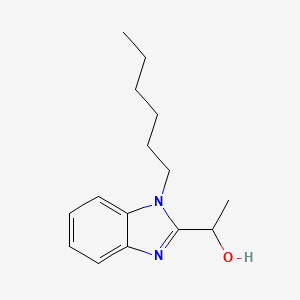

![molecular formula C14H13N3O B2941690 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338666-34-4](/img/structure/B2941690.png)

2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound with a pyrazolopyrazinone core structure. It has gained attention in scientific research due to its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Anticancer Activity

A significant body of research has focused on the synthesis of novel derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, demonstrating potent anticancer activities. These compounds have been evaluated for their inhibitory effects against various cancer cell lines, including lung cancer cells. For instance, substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and found to inhibit the growth of A549 and H322 lung cancer cells in dosage-dependent manners, indicating their potential as therapeutic agents for lung cancer treatment (Zheng et al., 2011). Additionally, novel derivatives have been synthesized, showing selective inhibition of H322 lung cancer cells, which contain a mutated p53 gene, through inducing apoptosis, further underscoring their therapeutic potential (Lv et al., 2012).

Fluorescent Properties

The fluorescent properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been explored, providing valuable insights into their potential applications in biological imaging and molecular probes. A series of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were designed, synthesized, and their optical properties investigated. The effect of pH on the absorption and emission properties of these compounds was studied, revealing their potential utility in pH-sensitive fluorescence applications (Zheng et al., 2011).

Antimicrobial Activity

Research into the antimicrobial potential of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has demonstrated their efficacy against a variety of microbial pathogens. New series of compounds have been synthesized, showcasing broad-spectrum antimicrobial activities and moderate to good antioxidant properties. These findings suggest the potential of these compounds as antimicrobial and antioxidant agents, highlighting their versatility and potential for further development (Bhat et al., 2016).

Structural and Spectral Analysis

The structural and spectral analyses of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have provided detailed insights into their molecular frameworks and properties. Studies involving X-ray diffraction, NMR, and other spectroscopic techniques have elucidated the structures of these compounds, facilitating their application in various fields. Such studies not only contribute to the understanding of the chemical nature of these compounds but also assist in the design and synthesis of novel derivatives with enhanced properties (Zheng et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one are currently unknown. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which has been associated with various biological effects . .

Mode of Action

As a member of the pyrazolo[1,5-a]pyrimidine family, it may interact with its targets through a variety of mechanisms, potentially including binding to enzymes or receptors, inhibiting or activating cellular pathways, or modulating gene expression .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been associated with a broad range of biological effects , suggesting that they may interact with multiple pathways

Result of Action

Given the diverse biological activities associated with the pyrazolo[1,5-a]pyrimidine family , this compound may have a wide range of effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-2-10-3-5-11(6-4-10)12-9-13-14(18)15-7-8-17(13)16-12/h3-9H,2H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMGHRLXGIZQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2941610.png)

![1-(Azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2941613.png)

![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)

![N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine](/img/structure/B2941616.png)

![(3Ar,6aR)-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2941617.png)

![(2-Chloro-6-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2941625.png)